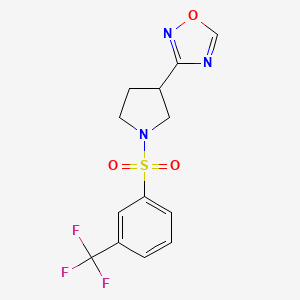
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H12F3N3O3S and its molecular weight is 347.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. Pyrrolidine derivatives are known to bind to multiple receptors, which could make them useful in drug development .
Mode of Action
The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s binding affinity to its target . The sulfonyl group might also play a role in the compound’s interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many compounds with similar structural features are known to have diverse biological activities .
Pharmacokinetics
The ADME properties of a compound depend on various factors including its chemical structure, solubility, and stability. The presence of the pyrrolidine ring could potentially influence these properties .
生物活性
The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole core linked to a pyrrolidine moiety that is further substituted with a trifluoromethylphenylsulfonyl group. This unique structure enhances its interaction with biological targets.
Biological Activity Overview
-
Antiparasitic Activity :
- A study on oxadiazole derivatives demonstrated that certain compounds exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that the presence of the oxadiazole core is crucial for its antiplasmodial effects, with some derivatives showing IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains .
- Antimycobacterial Activity :
-
Anticancer Activity :
- Various studies have reported that oxadiazole derivatives possess anticancer properties. For instance, compounds were shown to inhibit cell proliferation in multiple cancer cell lines with IC50 values ranging from 20 to 92.4 µM across different tumor types . The structure of this compound may contribute similarly due to its bioactive scaffold.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazoles have been shown to inhibit key enzymes involved in cellular processes such as deacetylases and kinases .
- Interaction with Biological Targets : The trifluoromethyl and sulfonyl groups enhance lipophilicity and electronic properties, facilitating better binding to biological targets.
Case Study 1: Antimalarial Screening
In a screening study involving various oxadiazole derivatives:
- Three compounds were identified with significant antiplasmodial activity against P. falciparum strains.
- The best-performing compound exhibited an IC50 of 0.50 µM against the multi-drug resistant line .
Case Study 2: Antitubercular Activity
A comparative analysis revealed that compounds similar to this compound showed:
Data Table: Biological Activities of Oxadiazole Derivatives
| Compound Name | Target Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | P. falciparum | <40 | Enzyme Inhibition |
| Compound B | M. tuberculosis | <10 | Cell Wall Disruption |
| Compound C | Cancer Cell Lines | 20 - 92.4 | Apoptosis Induction |
特性
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIATYKMORVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














